molecular formula C12H10N2 B13336529 3-(Quinolin-5-yl)prop-2-yn-1-amine

3-(Quinolin-5-yl)prop-2-yn-1-amine

Cat. No.: B13336529
M. Wt: 182.22 g/mol
InChI Key: KYYJCTMIAHUZHO-UHFFFAOYSA-N
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Description

3-(Quinolin-5-yl)prop-2-yn-1-amine is an organic compound that features a quinoline ring attached to a prop-2-yn-1-amine moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-5-yl)prop-2-yn-1-amine typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of N-propargyl aniline derivatives, which undergo cyclization reactions catalyzed by main group metal Lewis acids such as stannic chloride or indium (III) chloride . The reaction conditions often involve room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-5-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Quinolin-5-yl)prop-2-yn-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-5-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting its replication and transcription. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the prop-2-yn-1-amine moiety.

    Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.

    Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.

Uniqueness

3-(Quinolin-5-yl)prop-2-yn-1-amine is unique due to the presence of the prop-2-yn-1-amine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions that are not possible with simpler quinoline derivatives .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-quinolin-5-ylprop-2-yn-1-amine

InChI

InChI=1S/C12H10N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,8,13H2

InChI Key

KYYJCTMIAHUZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C#CCN

Origin of Product

United States

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